molecular formula C12H13ClO2 B1345364 4-(3-Acetoxyphenyl)-2-chloro-1-butene CAS No. 890097-80-0

4-(3-Acetoxyphenyl)-2-chloro-1-butene

Cat. No.: B1345364
CAS No.: 890097-80-0
M. Wt: 224.68 g/mol
InChI Key: OTVLKPREPCFLQL-UHFFFAOYSA-N
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Description

4-(3-Acetoxyphenyl)-2-chloro-1-butene is a useful research compound. Its molecular formula is C12H13ClO2 and its molecular weight is 224.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

Solvolysis Reactions

The compound has been studied for its role in solvolysis reactions. Notably, the solvolysis of related molecules, like 2-methoxy-2-phenyl-3-butene, in water/acetonitrile mixtures, leads to products like 2-hydroxy-2-phenyl-3-butene under kinetic control. These reactions are significant for understanding the reactivity and stability of carbocations formed during the process (Jia et al., 2002).

Biomarker Development

Compounds structurally similar to 4-(3-Acetoxyphenyl)-2-chloro-1-butene have been used in the development of biomarkers. For instance, 1-Chloro-2-hydroxy-3-butene (CHB), an in vitro metabolite of 1,3-butadiene, has been transformed into mercapturic acids in vivo, which are then used as practical biomarkers. The quantification of these biomarkers helps understand the bioactivation and detoxification pathways of various compounds (Wu et al., 2019).

Photochemical Studies

The photochemistry of related compounds, like 4-chlorophenol, has been studied in various solvents. These studies often lead to reductive dehalogenation products through both homolytic and heterolytic paths, offering insights into the cationic mechanism of addition to alkenes, which is crucial for understanding the reactivity of certain chemical groups (Protti et al., 2004).

Bioactivation Studies

Understanding the bioactivation of certain chemical compounds, like 1-Chloro-2-hydroxy-3-butene, is critical. These studies involve the investigation of the metabolic pathways and the products formed, such as 1-chloro-3-buten-2-one and 1-chloro-3,4-epoxy-2-butanol, which are significant for understanding the toxicity and carcinogenicity of various substances (Wang et al., 2018).

Material Science

In the realm of material science, compounds with similar structures have been used in the synthesis of novel materials like poly(3-phenylgalvinoxylthiophene), which showcases high spin concentration and paramagnetic properties, crucial for developing new materials with unique electrical and magnetic properties (Miyasaka et al., 2001).

Mechanism of Action

Target of Action

It is known that organoboron compounds, which include 4-(3-acetoxyphenyl)-2-chloro-1-butene, are of significant utility in asymmetric synthesis .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the formation of carbon-carbon bonds, where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

Biochemical Pathways

The biochemical pathways affected by this compound involve the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound’s success in the suzuki–miyaura cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions, which include the presence of a metal catalyst and the nature of the organic groups involved, can significantly affect the compound’s action .

Properties

IUPAC Name

[3-(3-chlorobut-3-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-9(13)6-7-11-4-3-5-12(8-11)15-10(2)14/h3-5,8H,1,6-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVLKPREPCFLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)CCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641196
Record name 3-(3-Chlorobut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-80-0
Record name Phenol, 3-(3-chloro-3-buten-1-yl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorobut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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